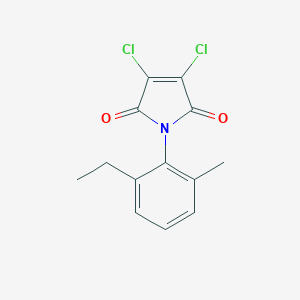
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)-
Descripción
Neuropeptide S (NPS) is a neuropeptide found in the human brain, primarily produced by neurons in the amygdala and between Barrington’s nucleus and the locus coeruleus . NPS plays a significant role in various physiological processes, including the suppression of anxiety and appetite, induction of wakefulness and hyperactivity, and the extinction of conditioned fear .
Propiedades
Número CAS |
117659-55-9 |
|---|---|
Fórmula molecular |
C13H11Cl2NO2 |
Peso molecular |
284.13 g/mol |
Nombre IUPAC |
3,4-dichloro-1-(2-ethyl-6-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C13H11Cl2NO2/c1-3-8-6-4-5-7(2)11(8)16-12(17)9(14)10(15)13(16)18/h4-6H,3H2,1-2H3 |
Clave InChI |
NHRFTZYCKHERKF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1N2C(=O)C(=C(C2=O)Cl)Cl)C |
SMILES canónico |
CCC1=CC=CC(=C1N2C(=O)C(=C(C2=O)Cl)Cl)C |
Origen del producto |
United States |
Métodos De Preparación
The synthesis of neuropeptide S involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds . Industrial production methods may involve large-scale SPPS or recombinant DNA technology to produce the peptide in bacterial or mammalian cell cultures .
Análisis De Reacciones Químicas
Neuropeptide S can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships (SAR).
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like DTT for reduction . The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Aplicaciones Científicas De Investigación
Neuropeptide S has a wide range of scientific research applications:
Mecanismo De Acción
Neuropeptide S exerts its effects by binding to the neuropeptide S receptor (NPSR), a G protein-coupled receptor . This binding activates intracellular signaling pathways, leading to the mobilization of intracellular calcium and the activation of downstream effectors . The molecular targets and pathways involved include the mesolimbic dopamine pathway, which is associated with reward and motivation, and the hypothalamic-pituitary-adrenal (HPA) axis, which regulates stress responses .
Comparación Con Compuestos Similares
Neuropeptide S is unique in its ability to induce wakefulness and reduce anxiety, distinguishing it from other neuropeptides such as:
Neuropeptide Y (NPY): Primarily involved in regulating feeding behavior and energy homeostasis.
Substance P: Associated with pain perception and neurogenic inflammation.
Orexin (Hypocretin): Regulates arousal, wakefulness, and appetite.
These neuropeptides share some overlapping functions but differ in their specific receptors and primary physiological roles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


